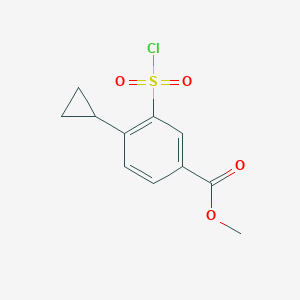
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate moiety, which is further substituted with a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method is the reaction of methyl 4-cyclopropylbenzoate with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide, depending on the reducing agent used.
Hydrolysis: In the presence of water or aqueous base, the chlorosulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are typical reducing agents for converting the chlorosulfonyl group to sulfonic acid or sulfonamide.
Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH) or water under acidic conditions can facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from reduction or hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active sulfonamides. Sulfonamides are known for their antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a benzoate moiety.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring with a chlorosulfonyl group.
Methylchloroisothiazolinone: An isothiazolinone derivative with a chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H11ClO4S |
|---|---|
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)17(12,14)15/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
MQVUOPCIKIBARZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

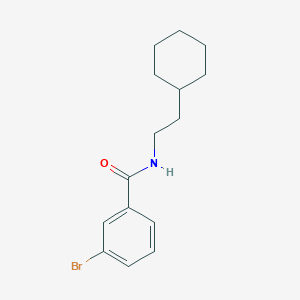
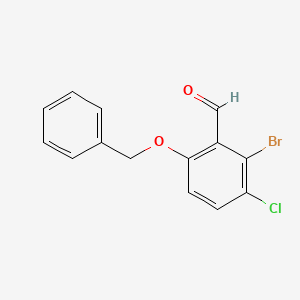
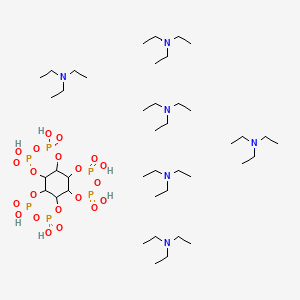
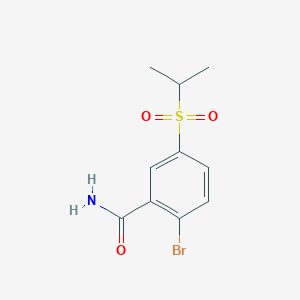
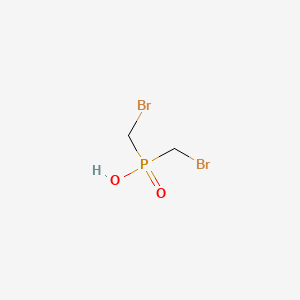
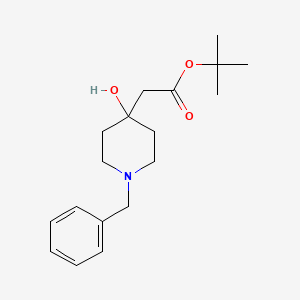
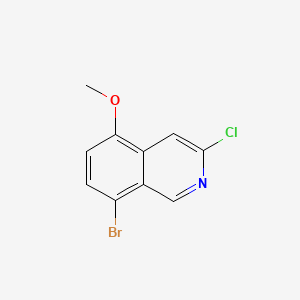

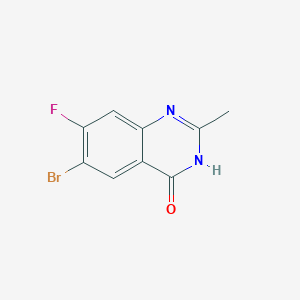
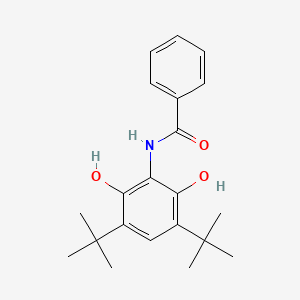
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
